molecular formula C21H18F3N3O3S2 B2581453 N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 942000-54-6

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2581453
CAS No.: 942000-54-6
M. Wt: 481.51
InChI Key: MUXJJMJAMBRWDQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates multiple pharmacologically active motifs, including a thiazole ring and a trifluoromethyl-substituted anilide, which are privileged structures in the development of bioactive agents. Compounds featuring the benzothiazole core and its derivatives have demonstrated significant potential as anti-tubercular agents, showing enhanced inhibition potency against Mycobacterium tuberculosis . The mechanism of action for such complex molecules often involves targeted inhibition of essential bacterial enzymes. For instance, related anti-tubercular compounds are known to target DprE1, a crucial enzyme for bacterial cell wall synthesis . The presence of the thioether linkage and acetamide functionality in its structure is a common feature in molecules synthesized via versatile routes such as molecular hybridization techniques and one-pot multicomponent reactions, underscoring its value as a key intermediate or target molecule in organic and medicinal chemistry studies . This product is intended for use in laboratory research applications only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S2/c1-30-17-8-6-15(7-9-17)26-19(29)12-32-20-27-16(11-31-20)10-18(28)25-14-4-2-13(3-5-14)21(22,23)24/h2-9,11H,10,12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXJJMJAMBRWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H19F3N2O4\text{C}_{19}\text{H}_{19}\text{F}_3\text{N}_2\text{O}_4

This indicates the presence of a methoxy group, a trifluoromethyl group, and a thiazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to demonstrate cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing anticancer activity, as evidenced by structure-activity relationship studies that indicate substituents on the phenyl ring can modulate this effect .

Key Findings:

  • Compounds with para-halogen substitutions on the phenyl ring have shown enhanced anticancer activity.
  • The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting potential as an anticancer agent.

Antimicrobial and Anticonvulsant Effects

In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial and anticonvulsant activities. For example, compounds bearing thiazole rings have been synthesized and tested against various pathogens and in seizure models. The SAR indicates that electron-withdrawing groups enhance these activities significantly .

Case Study:
A study involving thiazole derivatives showed that certain modifications led to compounds with IC50 values lower than standard medications like ethosuximide in anticonvulsant assays . This suggests that this compound may possess similar or enhanced efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Structural Feature Effect on Activity
Methoxy groupEnhances lipophilicity and bioavailability
Trifluoromethyl substitutionIncreases potency against target enzymes
Thiazole moietyEssential for anticancer and antimicrobial activity

In Vitro Studies

Several in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. Notably, studies reported significant cytotoxicity against A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines with IC50 values indicating potent activity .

Molecular Docking Studies

Molecular docking studies suggest that the compound interacts favorably with specific protein targets involved in cancer progression. The trifluoromethyl group appears to enhance binding affinity through hydrophobic interactions, while the thiazole moiety contributes additional stabilizing interactions .

Scientific Research Applications

Case Studies

CompoundCell Line TestedIC50 (μM)Notes
Compound 19A54923.30 ± 0.35Strong selectivity observed
Compound 20U251 (glioblastoma)Not specifiedHighest activity among tested derivatives
Compound 22HT29 (colon cancer)2.01High growth-inhibitory effects

These findings suggest that N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide could possess similar or enhanced anticancer properties due to its structural components.

Efficacy Against Viral Infections

Recent studies have explored the potential of thiazole derivatives as antiviral agents. For example, certain thiazole-based compounds have shown effectiveness against viruses such as Dengue virus (DENV), with promising EC50 values indicating their potential as therapeutic agents . The presence of electron-withdrawing groups in the structure appears to enhance antiviral activity.

Case Studies

CompoundVirus TestedEC50 (μM)Notes
Compound 89DENV0.96High potency observed
Compound 90TMV (Tobacco Mosaic Virus)30.57 ± 3.11Significant efficacy

These results support the hypothesis that this compound may also exhibit antiviral properties.

Synthesis and Development

The synthesis of this compound involves multi-step reactions that integrate various chemical moieties known for their biological activities . The development process emphasizes optimizing the synthesis to enhance yield and purity while maintaining biological efficacy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NHCO-) groups are key sites for nucleophilic substitution:

  • Thioether Bridge Reactivity : The sulfur atom in the thioether linkage can undergo nucleophilic displacement under alkaline conditions. For example, reaction with alkyl halides may yield sulfonium salts or substituted thioethers.

  • Acetamide Hydrolysis : The acetamide group undergoes hydrolysis in acidic or basic media. Acidic conditions (e.g., HCl/H₂O) cleave the amide bond, producing 2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetic acid and 4-methoxyaniline , while basic conditions (e.g., NaOH) yield the corresponding carboxylate salt.

Key Reaction Pathway :

Acetamide+H2OH+/OHCarboxylic Acid/Salt+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid/Salt} + \text{Amine}

Oxidation Reactions

The thioether bridge and thiazole ring are susceptible to oxidation:

  • Thioether to Sulfone : Treatment with strong oxidizing agents (e.g., H₂O₂, KMnO₄) converts the thioether (-S-) to a sulfone (-SO₂-), altering electronic properties and biological activity.

  • Thiazole Ring Oxidation : Under harsh conditions (e.g., HNO₃), the thiazole ring may undergo electrophilic substitution or ring-opening oxidation, though this is less common due to its aromatic stability .

Oxidation Stability :

Oxidizing AgentProductConditionsReference
H₂O₂Sulfone derivativeRT, acidic medium
KMnO₄Sulfone + ring cleavageHeated, alkaline

Electrophilic Aromatic Substitution

The electron-rich thiazole ring and methoxyphenyl group facilitate electrophilic reactions:

  • Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) target the 5-position of the thiazole ring or the para position of the methoxyphenyl group .

  • Halogenation : Bromine or chlorine substitutes at the thiazole’s 4- or 5-position, depending on directing effects .

Regioselectivity Example :

Thiazole+Br25-Bromo-thiazole derivative\text{Thiazole} + \text{Br}_2 \rightarrow \text{5-Bromo-thiazole derivative}

Reductive Reactions

The carbonyl group (C=O) in the 2-oxoethyl moiety can be reduced:

  • Ketone to Alcohol : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, modifying hydrogen-bonding potential.

  • Nitro Group Reduction : If nitro substituents are present (e.g., in analogues), they are reduced to amines using Sn/HCl or Fe/HCl .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound participates in target-specific interactions:

  • Enzyme Inhibition : The thiazole and trifluoromethylphenyl groups bind kinase active sites, forming hydrogen bonds with residues like L1186 in PI3K-C2α (Figure 4A in ).

  • Metabolic Reactions : Hepatic metabolism may oxidize the methoxyphenyl group to a quinone or demethylate it, as seen in related thiazole derivatives .

Key Binding Interactions :

Target EnzymeInteraction TypeFunctional Group InvolvedReference
PI3K-C2αH-bonding, hydrophobicThiazole, trifluorophenyl
Cytochrome P450Oxidative demethylationMethoxyphenyl

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 300°C, releasing CO₂, NH₃, and SO₂, as observed in thermogravimetric analysis (TGA) of analogous thiazoles.

  • Photochemical Reactivity : UV exposure induces C-S bond cleavage in the thioether group, forming radicals detectable via ESR.

Experimental Considerations

  • Side Reactions : Competing hydrolysis and oxidation require controlled conditions (e.g., inert atmosphere for reductions).

  • Analytical Validation : Reactions are monitored via HPLC (retention time shifts) and NMR (disappearance of key protons, e.g., NH at δ 10.2 ppm) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-based acetamides. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Synthesis Highlights Biological Activity/Properties References
Target Compound Thiazole, CF₃-phenylamino, 4-methoxyphenyl Cyclization, electrophilic substitution Not reported (structural focus)
N-(4-Sulfamoylphenyl)-thioacetamide quinazolinones (5–10) Quinazolinone, sulfamoylphenyl Hydrazide-thioamide cyclization High yields (68–91%), high melting points
Sulfonamidoacetamides (5–7) Sulfonamide, phenylthiazolyl DMAP-catalyzed alkylation Structural confirmation via IR/NMR
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Methylphenylthiazole, phenylhydrazinecarbothioamide Thioamide-hydrazonoyl chloride coupling Anticancer activity (HepG-2 IC₅₀: 1.61–1.98 µg/mL)
N-(4-Nitrophenyl)-2-(3-oxo-6-trifluoromethylbenzothiazinyl)acetamide Nitrophenyl, trifluoromethylbenzothiazine Friedel-Crafts acylation, cyclization Structural analog with enhanced electron-withdrawing groups

Key Observations

Structural Variations: The target compound uniquely combines a CF₃-phenylamino group (electron-withdrawing) with a 4-methoxyphenyl (electron-donating) substituent, balancing electronic effects. In contrast, analogs like 5–10 () feature sulfamoylphenyl groups, which are bulkier and more polar . Compounds such as 3 () prioritize methylphenylthiazole cores, which may enhance membrane permeability but lack the trifluoromethyl group’s metabolic stability .

Synthetic Routes: The target compound’s synthesis aligns with methods in (thiazole cyclization) and (DMAP-mediated alkylation). However, employs hydrazonoyl chloride coupling, which introduces anticancer activity via thiadiazole formation .

The CF₃ group in the target compound may enhance target binding affinity compared to nitro or sulfamoyl groups in analogs .

Physicochemical Properties :

  • High melting points (>250°C) in 5–10 () suggest crystalline stability, whereas the target compound’s methoxy group may reduce crystallinity, improving solubility .

Mechanistic and Functional Insights

  • Electron-Withdrawing Groups : The CF₃ group in the target compound likely enhances resistance to oxidative metabolism compared to nitro or chloro substituents in analogs (e.g., ) .
  • Tautomerism : highlights tautomeric equilibria in triazole-thione analogs, which could influence reactivity. The target compound’s thioacetamide linkage may exhibit similar tautomerism, affecting binding interactions .

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound?

The compound can be synthesized via multi-step reactions involving thiazole core formation and subsequent functionalization. Key steps include:

  • Thiazole ring synthesis : React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone .
  • Sulfur linkage introduction : Use 2-chloro-N-substituted acetamide intermediates coupled with potassium carbonate (K₂CO₃) in dry acetone or DMF to introduce thioether bonds .
  • Purification : Monitor reaction progress via TLC and isolate the product through ethanol crystallization .

Q. Which spectroscopic techniques are critical for structural validation?

A combination of techniques ensures accurate characterization:

  • ¹H/¹³C NMR : Confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH₃), trifluoromethyl (δ ~120-125 ppm for CF₃), and thiazole protons (δ ~6.5-7.5 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., via HRMS) and fragmentation patterns to confirm substituent connectivity .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity through structural modifications?

Focus on pharmacophore tuning:

  • Trifluoromethyl role : The CF₃ group enhances lipophilicity and metabolic stability, as seen in similar PubChem-listed analogs . Replace with other electron-withdrawing groups (e.g., NO₂) to study SAR.
  • Thiazole-thioacetamide linkage : Modify sulfur-containing moieties to improve target binding (e.g., replace thioether with sulfone for oxidative stability) .
  • Methoxyphenyl substitution : Explore para-substituted analogs (e.g., ethoxy, halogen) to assess steric and electronic effects on activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Address variability via:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize inter-lab variability .
  • Dose-response profiling : Perform IC₅₀/EC₅₀ comparisons under identical conditions (pH, serum concentration) .
  • Metabolite screening : Use LC-MS to identify degradation products that may confound activity results .

Q. How can computational modeling guide the design of derivatives with improved kinase inhibition?

Leverage in silico tools:

  • Docking studies : Map the compound’s binding to ATP pockets (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonds with thiazole NH and hydrophobic interactions with CF₃ .
  • ADMET prediction : Use SwissADME to optimize logP (target ~2–3) and reduce hepatotoxicity risks .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats, measuring plasma concentrations via HPLC .
  • Xenograft studies : Test antitumor efficacy in BALB/c nude mice with human cancer xenografts, using histopathology to validate target engagement .

Methodological Considerations

  • Reaction optimization : Use Design of Experiments (DoE) to optimize temperature, solvent (DMF vs. acetone), and catalyst loading for yield improvement .
  • Data reproducibility : Share raw NMR/FACS files via repositories like Zenodo to enable cross-validation .

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